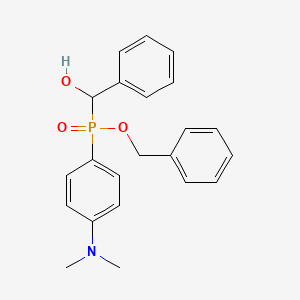![molecular formula C20H22N2O6S B2764201 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1171135-84-4](/img/structure/B2764201.png)
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" represents a highly intricate and multifunctional molecule. With structural elements derived from tetrahydroquinoline, benzo-1,4-dioxine, and sulfonamide, it exhibits a diverse array of chemical properties that make it suitable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide" typically involves multiple steps, starting with the construction of the tetrahydroquinoline ring, followed by the introduction of the methoxyacetyl group, and finally the fusion with the benzo-1,4-dioxine and sulfonamide moieties. Common reagents include methoxyacetyl chloride, 1,2,3,4-tetrahydroquinoline, and various sulfonamide derivatives.
Industrial Production Methods: : In industrial settings, the production of this compound can be scaled up using batch or continuous flow processes. Reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure environments.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes several types of reactions, including:
Oxidation: The methoxyacetyl group can be oxidized to a carboxylate.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: Aromatic substitutions are possible on the benzo-1,4-dioxine ring.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
Oxidation can yield carboxylate derivatives.
Reduction can yield corresponding amines.
Substitution can yield a variety of functionalized aromatic compounds.
Scientific Research Applications
Chemistry: : The compound is used as a precursor in the synthesis of complex organic molecules and can serve as a ligand in coordination chemistry.
Biology and Medicine: : It is explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
Industry: : Its properties make it a candidate for use in materials science, particularly in the development of advanced polymers and resins.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding, Van der Waals forces, and electrostatic interactions. Its sulfonamide group can inhibit enzyme activity by mimicking the enzyme's natural substrate, while the methoxyacetyl group can facilitate passage through biological membranes.
Comparison with Similar Compounds
Comparison
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide: : Similar structure but differs in the position of the functional groups.
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1,4-dioxine-6-sulfonamide: : Lacks the benzo ring, making it less stable.
Uniqueness: : The unique combination of the tetrahydroquinoline core with the benzo-1,4-dioxine and sulfonamide moieties grants this compound distinct physicochemical properties, such as increased solubility and stability, making it a versatile molecule for various applications.
Similar compounds include:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline-7-yl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
The structural nuances in these compounds dictate their reactivity and suitability for different applications, highlighting the unique potential of "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide".
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-13-20(23)22-8-2-3-14-4-5-15(11-17(14)22)21-29(24,25)16-6-7-18-19(12-16)28-10-9-27-18/h4-7,11-12,21H,2-3,8-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBSSXYVYPBPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B2764118.png)
![2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazin-2-yl]acetic acid](/img/structure/B2764119.png)

![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2764123.png)
![3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine](/img/structure/B2764130.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide](/img/structure/B2764132.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)
![[6-chloro-1-[(3R)-1-(2-morpholin-4-ylethyl)piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2764134.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(naphthalene-1-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2764135.png)
![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)


![N-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2764140.png)
